
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione is a complex organic compound with a unique structure It is characterized by its polycyclic framework and the presence of two ketone groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other electrophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction may produce alcohols.
Applications De Recherche Scientifique
2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione has several applications in scientific research:
Chemistry: It is used as a model compound to study polycyclic structures and their reactivity.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism by which 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other polycyclic ketones and hydrocarbons with comparable structures. Examples include:
- 1-Phenanthrenemethanol
- 2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalene
Uniqueness
What sets 2,2-Dimethyl-1,2,3,4,4a,4b,8a,9-octahydro-1,3-methanophenanthrene-5,8-dione apart is its specific arrangement of functional groups and the resulting chemical properties
Propriétés
Numéro CAS |
42507-82-4 |
|---|---|
Formule moléculaire |
C17H20O2 |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
14,14-dimethyltetracyclo[11.1.1.02,11.05,10]pentadeca-2,7-diene-6,9-dione |
InChI |
InChI=1S/C17H20O2/c1-17(2)9-7-12-10(13(17)8-9)3-4-11-14(18)5-6-15(19)16(11)12/h3,5-6,9,11-13,16H,4,7-8H2,1-2H3 |
Clé InChI |
LMMRHMDTCZGYNN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC3C4C(CC=C3C1C2)C(=O)C=CC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



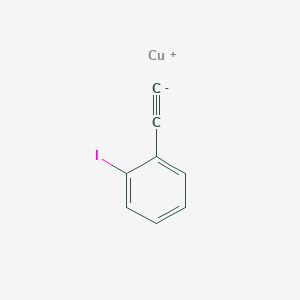

silyl sulfate](/img/structure/B14652319.png)
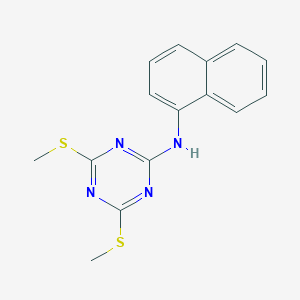
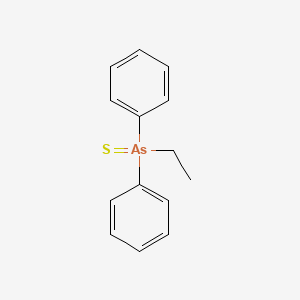
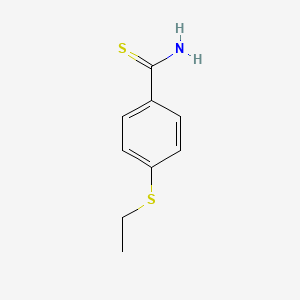
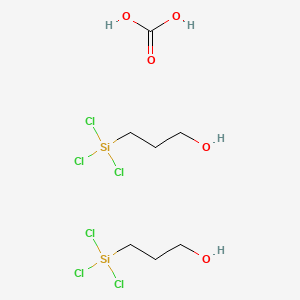
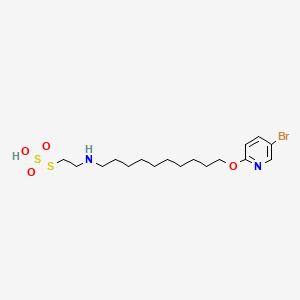
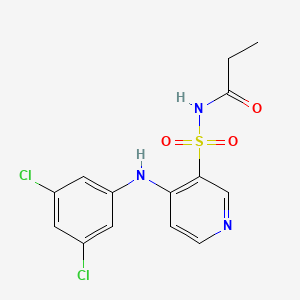
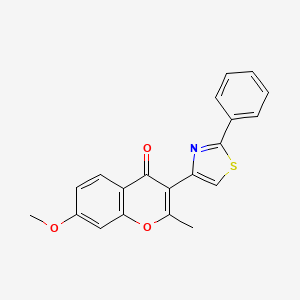
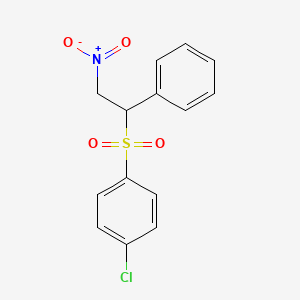
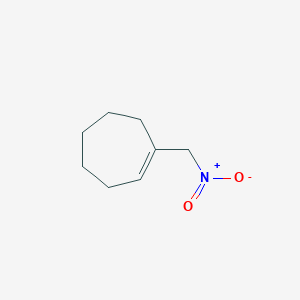
![1-{4-[(E)-(4-Methylphenyl)diazenyl]phenyl}pyrrolidine](/img/structure/B14652373.png)
